molecular formula C9H7BrN2O B13291148 7-Bromo-8-methyl-3,4-dihydroquinazolin-4-one

7-Bromo-8-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B13291148
M. Wt: 239.07 g/mol
InChI Key: OKRBRLFWCJZXGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-8-methyl-3,4-dihydroquinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds that have shown a wide range of biological activities, making them significant in medicinal chemistry . This compound, in particular, is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 8th position on the quinazolinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-methyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-bromoacetophenone with formamide under acidic conditions to form the quinazolinone ring . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinones, while oxidation and reduction can lead to quinazolinone derivatives with different oxidation states.

Scientific Research Applications

7-Bromo-8-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-8-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-8-methyl-3,4-dihydroquinazolin-4-one is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to different interactions with biological targets compared to other similar compounds.

Properties

IUPAC Name

7-bromo-8-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-7(10)3-2-6-8(5)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRBRLFWCJZXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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